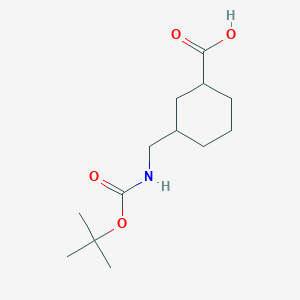

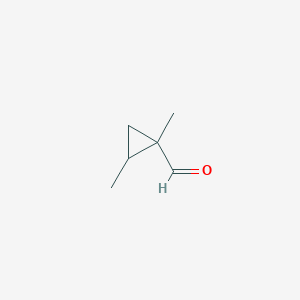

![molecular formula C19H20N2O3S B2779034 N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895445-18-8](/img/structure/B2779034.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It likely contains a benzothiazole core, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis information for “N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is not available, similar compounds such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .

Applications De Recherche Scientifique

Urease Inhibitory Activities

This compound has been examined for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in the nitrogen cycle. Inhibitors of this enzyme have applications in agriculture to reduce the loss of urea-based fertilizers and in medicine to treat infections caused by urease-producing bacteria.

Drug Development

The complex structure of this benzothiazole derivative suggests its utility in drug development . Its molecular framework is conducive to binding with various biological targets, which is a valuable property in the design of new pharmacologically active molecules.

Material Synthesis

Due to its perplexing structure, this compound offers applications in material synthesis . It can be used to create novel materials with specific electronic or photonic properties, which are essential in the development of new sensors, semiconductors, or display technologies.

Antibacterial Activities

Research indicates that derivatives of 2,3-dimethoxybenzamide exhibit antibacterial activities . This suggests that our compound of interest could be synthesized and tested for its efficacy against bacterial strains, potentially leading to new antibacterial agents.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-inflammatory properties . They have shown inhibitory activity against COX-1 and COX-2 enzymes , which are involved in the inflammatory response.

Result of Action

Benzothiazole derivatives have been associated with anti-inflammatory and anti-tubercular activities . These activities suggest that the compound could have effects at both the molecular and cellular levels, potentially inhibiting the growth of M. tuberculosis and reducing inflammation.

Propriétés

IUPAC Name |

2,3-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-11(2)12-8-9-14-16(10-12)25-19(20-14)21-18(22)13-6-5-7-15(23-3)17(13)24-4/h5-11H,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAKVGITLBTIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

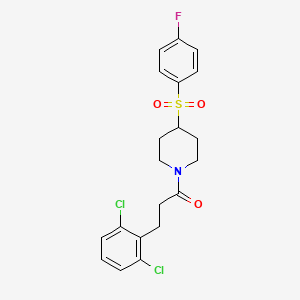

![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)

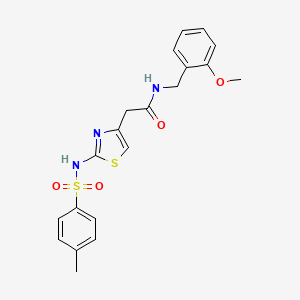

![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)

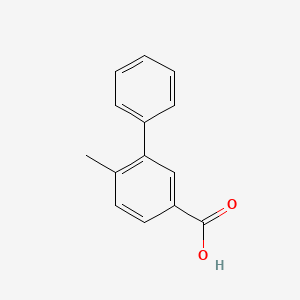

![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2778968.png)